4-Methoxy-3,5-dimethyl-2-vinylpyridine
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Overview
Description
4-Methoxy-3,5-dimethyl-2-vinylpyridine is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol It is a pyridine derivative characterized by the presence of methoxy, dimethyl, and vinyl groups attached to the pyridine ring
Preparation Methods
The synthesis of 4-Methoxy-3,5-dimethyl-2-vinylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-3,5-dimethylpyridine with a vinylating agent under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound. The exact details of the industrial synthesis may vary depending on the scale and specific requirements of the production process.
Chemical Reactions Analysis
4-Methoxy-3,5-dimethyl-2-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The vinyl group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methoxy-3,5-dimethyl-2-vinylpyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems and as a potential ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3,5-dimethyl-2-vinylpyridine involves its interaction with specific molecular targets and pathways. The vinyl group allows the compound to participate in various chemical reactions, while the methoxy and dimethyl groups influence its reactivity and binding properties. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-Methoxy-3,5-dimethyl-2-vinylpyridine can be compared with other similar compounds, such as:
4-Methoxy-3,5-dimethyl-2-pyridinemethanol: This compound has a hydroxyl group instead of a vinyl group, leading to different chemical properties and reactivity.
Biological Activity
4-Methoxy-3,5-dimethyl-2-vinylpyridine is a pyridine derivative notable for its unique structural features, which include a methoxy group, two methyl groups, and a vinyl group. This compound has garnered attention in various fields due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing key research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C11H13N
- Molecular Weight : Approximately 175.23 g/mol
The structural features of this compound enhance its reactivity and biological potential compared to other pyridine derivatives. The presence of the vinyl group at the 2-position is particularly significant as it may influence the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties . It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism of action involves interference with bacterial cell wall synthesis by targeting specific enzymes critical for this process.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. In vitro tests have shown that it can induce apoptosis in cancer cell lines such as A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer). The compound appears to exert its effects by binding to DNA and disrupting topoisomerase II activity, leading to DNA double-strand breaks and subsequent cell cycle arrest .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects . It may modulate various biochemical pathways involved in inflammation, although specific mechanisms remain to be fully elucidated. Preliminary findings suggest that it could inhibit pro-inflammatory cytokines.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The compound was found to have a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against various pathogens. The results highlight its potential as a lead compound for developing new antimicrobial agents.
Study 2: Anticancer Activity
In another investigation focused on anticancer activity, researchers tested the compound against several cancer cell lines. The findings indicated IC50 values ranging from 0.02 to 0.08 µmol/mL for A-549 and HCT-116 cells, showcasing its potency compared to doxorubicin (a standard chemotherapy agent) with IC50 values of 0.04 and 0.06 µmol/mL respectively .
Cell Line | IC50 (µmol/mL) | Comparison with Doxorubicin |
---|---|---|
A-549 | 0.02 | More potent |
HCT-116 | 0.08 | Comparable |
MCF7 | Not specified | Not specified |
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Mechanism : Inhibition of UDP-N-acetylmuramate/L-alanine ligase disrupts bacterial cell wall synthesis.
- Anticancer Mechanism : Binding to DNA leads to topoisomerase II inhibition, causing DNA damage.
- Anti-inflammatory Mechanism : Modulation of cytokine production reduces inflammatory responses.
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-ethenyl-4-methoxy-3,5-dimethylpyridine |
InChI |
InChI=1S/C10H13NO/c1-5-9-8(3)10(12-4)7(2)6-11-9/h5-6H,1H2,2-4H3 |
InChI Key |
GDCWZSQELZSPAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)C=C |
Origin of Product |
United States |
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